molecular formula C14H18ClNO4 B8052355 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate

Cat. No.: B8052355
M. Wt: 299.75 g/mol
InChI Key: WFXNKIQPEVAKKK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a chiral synthetic intermediate characterized by a Boc-protected amine group, a phenylacetate backbone, and a reactive chloromethyl ester moiety. The Boc (tert-butoxycarbonyl) group serves as a temporary protective group for amines during multi-step organic syntheses, particularly in peptide chemistry and pharmaceutical development . The chloromethyl ester enhances reactivity in nucleophilic substitution reactions, making it valuable for coupling with nucleophiles like amines or thiols. Its stereochemistry at the C2 position (R-configuration) is critical for applications in enantioselective synthesis .

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-9-15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXNKIQPEVAKKK-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, along with relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetate moiety. The molecular formula is C12H15ClNO4C_{12}H_{15}ClNO_4 with a molecular weight of 273.71 g/mol. The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with chloromethylating agents under controlled conditions to ensure the desired substitution pattern.

Antimicrobial Activity

Research has indicated that chlorinated compounds, including derivatives similar to this compound, exhibit significant antimicrobial properties. A study on various chloroacetamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and yeasts like Candida albicans . The presence of halogenated substituents enhances lipophilicity, facilitating cell membrane penetration.

The biological activity of this compound can be attributed to its ability to inhibit key cellular pathways. For example, related compounds have been shown to inhibit the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, suggesting that chloromethyl derivatives may serve as potential anticancer agents.

Case Studies

  • Anticancer Activity : A study focusing on structurally similar compounds revealed that they could induce apoptosis in prostate and breast cancer cell lines through JNK-dependent mechanisms . This indicates a potential therapeutic application for this compound in oncology.
  • Antimicrobial Screening : In another investigation, newly synthesized N-(substituted phenyl)-chloroacetamides were screened for antimicrobial potential. The results showed that compounds with specific substitutions exhibited enhanced activity against MRSA, emphasizing the importance of structural modifications in enhancing biological efficacy .

Research Findings Summary Table

Study Biological Activity Cell Lines/Organisms Mechanism
AntimicrobialS. aureus, MRSAMembrane penetration via lipophilicity
AnticancerPC-3, MCF-7Inhibition of Akt/mTOR pathway
Structural CharacterizationN/ACrystal structure analysis

Scientific Research Applications

Medicinal Chemistry

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is utilized in the development of pharmaceutical compounds. Its structure allows it to act as an intermediate in synthesizing bioactive molecules, particularly those targeting specific receptors or enzymes.

Case Study : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various transformations, including:

  • Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles to form new carbon-nitrogen bonds.
  • Coupling Reactions : It can participate in coupling reactions to create more complex organic structures.

Example Reaction :

\text{Chloromethyl 2R 2 tert butoxy carbonyl amino}-2-phenylacetate}+\text{Nucleophile}\rightarrow \text{New Compound}

Material Science

In material science, the compound is explored for its potential use in creating polymeric materials with specific properties. The incorporation of chloromethyl groups can enhance the reactivity of polymers, allowing for functionalization that improves mechanical and thermal properties.

Comparison with Similar Compounds

Ester Group Variants

The reactivity and stability of phenylacetate derivatives are heavily influenced by the ester group. Key analogs include:

Compound Name Ester Group Substituents/Modifications Physical Form Key Data/Applications
Chloromethyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-phenylacetate (Target) Chloromethyl Boc-protected amine, phenyl group Not reported High reactivity due to Cl⁻ leaving group; used in nucleophilic coupling reactions
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) Methyl 4-Cyclobutylmethoxy phenyl group Colorless oil 98% yield; NMR δ 7.25 (d, 2H), 3.86 (d, 2H); MS m/z 372.4 [M + Na]⁺; GPR88 agonist
Ethyl (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetate (3) Ethyl Boc-protected amine, unmodified phenyl Crystalline Synthesized via di-tert-butyl dicarbonate; crystallized from isopropanol
2-Phenylpropan-2-yl 2-bromoacetate 2-Phenylpropan-2-yl Bromoacetate group Not reported Bulkier ester; bromo group enables alkylation or cross-coupling reactions

Key Observations :

  • Reactivity : The chloromethyl ester in the target compound offers superior leaving-group ability (Cl⁻) compared to methyl or ethyl esters, facilitating faster nucleophilic substitutions. Bromoacetate analogs (e.g., 2-phenylpropan-2-yl 2-bromoacetate) exhibit similar reactivity but require harsher conditions due to steric hindrance .
  • Stereochemical Impact : Methyl and ethyl analogs (e.g., 19b, 19c) retain the R-configuration, critical for bioactivity in GPR88 agonists, but their ester groups limit reactivity in coupling steps .
  • Synthesis Efficiency : Methyl esters (e.g., 19b) achieve near-quantitative yields under mild conditions, whereas the chloromethyl variant’s synthesis may require controlled conditions to avoid premature hydrolysis .

Substituent Effects on Bioactivity

  • Phenyl Ring Modifications : Compound 19b incorporates a 4-cyclobutylmethoxy group, enhancing lipophilicity and receptor binding affinity compared to the unsubstituted phenyl group in the target compound. This modification is linked to improved pharmacokinetics in GPR88 agonists .
  • Boc Protection Universality : All analogs retain the Boc group, ensuring amine protection during synthesis. However, the ethyl ester variant () demonstrates easier crystallization, suggesting improved purity for downstream applications .

Notes

  • Handling Precautions : Chloromethyl esters may release toxic HCl gas upon decomposition; use under inert atmospheres and anhydrous conditions.
  • Storage : Store at –20°C in desiccated environments to prevent hydrolysis of the Boc group or ester moiety.

Preparation Methods

Standard Boc Protection Protocol

The amino group of (2R)-2-amino-2-phenylacetic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves dissolving the amino acid in a mixture of water and dichloromethane (1:1 v/v), followed by the addition of sodium bicarbonate (4 equiv) and Boc₂O (1.3 equiv) at 0°C. The reaction proceeds for 18–24 hours at room temperature, achieving >95% conversion.

Reaction Conditions Table

ParameterValue/DescriptionSource
Solvent SystemCH₂Cl₂/H₂O (1:1)
BaseNaHCO₃ (4 equiv)
Temperature0°C → RT
Reaction Time18–24 hours
Yield92–97%

Alternative Bases and Solvents

Triethylamine (TEA) in tetrahydrofuran (THF) has been reported for Boc protection under anhydrous conditions, though yields are marginally lower (85–90%). Ionic liquids like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) improve reaction rates by 30% in biphasic systems.

Chloromethyl Esterification of the Carboxylic Acid

The Boc-protected intermediate undergoes esterification to introduce the chloromethyl group, a process sensitive to steric and electronic effects.

Chloromethyl Chlorosulfate Method

Chloromethyl chlorosulfate (ClCH₂OSO₂Cl) is the most widely used reagent for this step. In a representative protocol:

  • Boc-protected (2R)-2-amino-2-phenylacetic acid (1 equiv) is dissolved in dichloromethane.

  • Tetrabutylammonium hydrogen sulfate (0.1 equiv) is added as a phase-transfer catalyst.

  • Chloromethyl chlorosulfate (1.3 equiv) is introduced dropwise at 0°C, followed by stirring at RT for 20 hours.

Key Observations

  • Solvent Impact : Dichloromethane outperforms THF and ethyl acetate, providing 95% esterification efficiency.

  • Catalyst Loading : >0.1 equiv tetrabutylammonium salts cause emulsion formation, reducing yields to 70%.

Alternative Reagents

Chloromethyl chloroformate (ClCO₂CH₂Cl) has been employed in ethanol/water systems, though side reactions (e.g., carbamate formation) limit yields to 80%.

Stereochemical Control and Chiral Purity

The (2R)-configuration is critical for biological activity. Two dominant strategies ensure enantiomeric excess (ee):

Asymmetric Hydrogenation

Rhodium catalysts, notably [Rh(cod)₂]BF₄ with Mandyphos ligands, induce >99% ee in precursor ketones. For example:

  • Substrate: (E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid

  • Conditions: 40°C, 15 bar H₂, ethanol

  • Result: 340 g product with 95.05% ee

Catalyst Comparison Table

Catalyst Systemee (%)Yield (%)Source
[Ru(p-cymene)I₂]₂/Mandyphos9085
[Rh(cod)₂]BF₄/Cyphos9992
Pd/C with (R)-BINAP8878

Enzymatic Resolution

Lipase B from Candida antarctica resolves racemic mixtures in toluene/water systems, though industrial adoption remains limited due to cost.

Process Optimization and Scalability

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates esterification but complicates Boc deprotection.

  • Green Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 90% yield.

Temperature and Time

  • Esterification : 0°C → RT gradients minimize epimerization.

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (0°C, 1 hour) preserves stereochemistry.

Industrial-Scale Production

A patented continuous-flow process achieves 98% purity at 50 kg/batch:

  • Boc protection in a plug-flow reactor (PFR) at 25°C.

  • Esterification using in-line mixing with ClCH₂OSO₂Cl.

  • Crystallization in heptane/ethyl acetate.

Economic Metrics

MetricValue
Raw Material Cost$12,000/kg
Cycle Time8 hours
Waste Generation3 kg/kg API

Analytical Characterization

  • HPLC : C18 column, 60:40 acetonitrile/water, 1 mL/min, retention time = 6.2 min.

  • Chiral GC : β-DEX™ 120 column, 140°C, ee >99%.

  • NMR : δ 1.43 (s, 9H, Boc), δ 5.72 (s, 2H, CH₂Cl).

Recent Advancements (2023–2025)

  • Photocatalytic Esterification : Visible-light-driven protocols using Ir(ppy)₃ reduce reaction times to 2 hours.

  • Machine Learning Optimization : Neural networks predict optimal solvent/base combinations with 92% accuracy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate, and how is the Boc protection group utilized?

  • The synthesis typically involves coupling a Boc-protected amino acid derivative (e.g., Boc-phenylglycine) with a chloromethyl ester under mild acidic or basic conditions. The Boc group protects the amine during esterification, preventing unwanted side reactions. Deprotection is achieved via trifluoroacetic acid (TFA) or HCl in dioxane, ensuring selective reactivity .
  • Key steps : (1) Boc protection of the amino group, (2) esterification with chloromethyl chloride, (3) purification via silica gel chromatography.

Q. What purification methods are recommended for isolating this compound, and how is purity validated?

  • Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating the product. Purity is confirmed using HPLC (>95% purity threshold) and analytical techniques like 1H^1H-NMR (e.g., integration of tert-butyl protons at δ 1.4 ppm) and mass spectrometry (e.g., [M+Na]+ ion peaks) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

  • The chloromethyl group acts as a leaving group, enabling nucleophilic displacement with amines, thiols, or alkoxides. For example, reaction with benzylamine yields Boc-protected amino acid benzyl esters, critical for peptide elongation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

  • Temperature/pH control : Maintain ≤25°C during esterification to minimize racemization. Use anhydrous conditions to prevent hydrolysis of the chloromethyl group.
  • Catalyst screening : Test bases like DIPEA or DMAP for accelerated coupling. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
  • Case study : A 15% yield increase was achieved by switching from DCM to THF as the solvent, enhancing solubility of intermediates .

Q. What strategies ensure retention of chiral integrity during synthesis and derivatization?

  • Use enantiomerically pure starting materials (e.g., (R)-Boc-phenylglycine). Avoid prolonged exposure to strong acids/bases. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99% ee) .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Example : Discrepancies in 13C^{13}C-NMR signals for the carbonyl group (δ 170-175 ppm) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C can resolve splitting .
  • Cross-validate with 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm stereochemistry .

Q. What are the challenges in designing multi-step syntheses using this compound as a key intermediate?

  • By-product formation : Competing elimination (e.g., HCl release) during nucleophilic substitution requires scavengers like molecular sieves.
  • Deprotection bottlenecks : Optimize Boc removal with TFA (20% v/v in DCM, 30 min) to avoid side reactions. Intermediate stability studies (TGA/DSC) ensure thermal robustness during scale-up .

Q. How is this compound applied in studying enzyme inhibition or peptide mimicry?

  • The Boc-protected derivative serves as a precursor for non-hydrolyzable peptide analogs. For example, incorporation into protease substrates (e.g., cathepsin B inhibitors) via SPPS (solid-phase peptide synthesis) enables mechanistic studies of enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.